Ethyl 2-cyanobenzoylformate
CAS No.: 228259-44-7
Cat. No.: VC2475136
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 228259-44-7 |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | ethyl 2-(2-cyanophenyl)-2-oxoacetate |
Standard InChI | InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3 |
Standard InChI Key | VXIBICBTKBZBPW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)C1=CC=CC=C1C#N |
Canonical SMILES | CCOC(=O)C(=O)C1=CC=CC=C1C#N |
Introduction
Basic Information and Structural Characteristics
Ethyl 2-cyanobenzoylformate, also known as ethyl 2-(2-cyanophenyl)-2-oxoacetate, is an aromatic compound with a cyano group at the ortho position of the benzene ring and an α-ketoester moiety. The compound is characterized by the following identifiers and structural information:
Parameter | Value |
---|---|
CAS Number | 228259-44-7 |
Molecular Formula | C₁₁H₉NO₃ |
Molecular Weight | 203.19 g/mol |
IUPAC Name | Ethyl 2-(2-cyanophenyl)-2-oxoacetate |
InChI | InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-6-4-3-5-8(9)7-12/h3-6H,2H2,1H3 |
SMILES | CCOC(=O)C(=O)C1=CC=CC=C1C#N |
InChIKey | VXIBICBTKBZBPW-UHFFFAOYSA-N |
The structure of ethyl 2-cyanobenzoylformate consists of a benzene ring with a cyano group (-C≡N) at the ortho position and an α-ketoester group (-CO-COOEt) attached to the same position. This arrangement of functional groups contributes to its unique reactivity and applications in organic synthesis .
Physical and Chemical Properties
Ethyl 2-cyanobenzoylformate typically appears as a white powder, which is consistent with many crystalline organic compounds of similar structure. The physical and chemical properties of this compound make it suitable for various applications in organic synthesis.
Property | Description |
---|---|
Appearance | White powder |
Solubility | Soluble in common organic solvents such as ethanol, acetonitrile |
Storage Conditions | Room temperature, sealed container |
Purity (Commercial) | Typically ≥97% |
Grade | Available in Industrial and Reagent grades |
The compound contains multiple functional groups, including a cyano group, a ketone carbonyl, and an ester group, making it chemically versatile. These functional groups can undergo various transformations, including nucleophilic addition to the carbonyl groups, reduction of the cyano group, and hydrolysis of the ester group .
Applications and Research Uses
Ethyl 2-cyanobenzoylformate has several applications in organic synthesis and research:
Synthetic Intermediate
As an α-ketoester bearing a cyano group, ethyl 2-cyanobenzoylformate serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals . The presence of multiple functional groups allows for selective transformations at different sites of the molecule.
Comparison with Related Compounds
Ethyl 2-cyanobenzoylformate belongs to a family of cyanobenzoylformates that differ in the position of the cyano group on the benzene ring. Comparing these compounds provides insights into how structural variations affect their properties and applications.
Compound | CAS Number | Molecular Weight | Key Differences |
---|---|---|---|
Ethyl 2-cyanobenzoylformate | 228259-44-7 | 203.19 g/mol | Cyano group at ortho position |
Ethyl 3-cyanobenzoylformate | Not specified in results | 203.19 g/mol | Cyano group at meta position |
Ethyl 4-cyanobenzoylformate | 302912-31-8 | 203.19 g/mol | Cyano group at para position |
The position of the cyano group on the benzene ring can significantly influence the reactivity and properties of these compounds. For instance, the ortho-positioned cyano group in ethyl 2-cyanobenzoylformate may create different steric and electronic effects compared to its meta and para isomers .
Structure-Activity Relationships
Research with ethyl 4-cyanobenzoylformate has shown its usefulness in bioreduction studies to produce chiral alcohols. The enzyme Candida tenuis xylose reductase has been identified as a highly selective biocatalyst for the synthesis of aromatic α-hydroxy esters using ethyl 4-cyanobenzoylformate as a substrate .
Similar studies with ethyl 2-cyanobenzoylformate could reveal how the ortho position of the cyano group affects enzyme selectivity and reactivity, potentially leading to different stereochemical outcomes or reaction rates compared to its isomers.
Current Research Trends and Future Perspectives
Biocatalytic Applications
The related compound ethyl 4-cyanobenzoylformate has been studied in biocatalytic systems, particularly with enzymes like Candida tenuis xylose reductase, to produce chiral α-hydroxy esters. Similar applications could be explored for ethyl 2-cyanobenzoylformate, potentially leveraging the unique positioning of its cyano group to achieve different stereoselective outcomes .
Pharmaceutical Research
Compounds containing cyano and ester functional groups often serve as building blocks in pharmaceutical synthesis. The multiple functional groups in ethyl 2-cyanobenzoylformate provide opportunities for selective transformations, making it potentially valuable in the synthesis of complex pharmaceutical intermediates .
Green Chemistry Applications
The development of selective catalytic systems for the transformation of ethyl 2-cyanobenzoylformate represents an area of potential growth in green chemistry. Biocatalytic approaches, in particular, offer environmentally friendly alternatives to traditional chemical methods for producing chiral compounds .
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